molecular formula C15H9F2NO B11860178 5,7-Difluoro-2-phenylquinolin-4-ol CAS No. 220598-55-0

5,7-Difluoro-2-phenylquinolin-4-ol

Cat. No.: B11860178
CAS No.: 220598-55-0
M. Wt: 257.23 g/mol
InChI Key: MCRQMTJKYFYOOH-UHFFFAOYSA-N
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Description

5,7-Difluoro-2-phenylquinolin-4-ol is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoro-2-phenylquinolin-4-ol typically involves cyclization and cycloaddition reactions. One common method includes the nucleophilic substitution of fluorine atoms and cross-coupling reactions. For instance, the synthesis of 6,7-difluoro-3-nitro-4-hydroxy-2-quinolone from 4,5-difluoro-2-nitrobenzoic acid involves reductive cyclization in basic media using sodium borohydride .

Industrial Production Methods

Industrial production methods for fluorinated quinolines often involve large-scale cyclization reactions and the use of organometallic compounds. The process may include steps such as halogen displacement and direct fluorination to achieve the desired fluorinated quinoline structure .

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-2-phenylquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce aminoquinolines .

Scientific Research Applications

5,7-Difluoro-2-phenylquinolin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.

    Industry: Utilized in the development of liquid crystals and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-cyanoquinolone
  • 5-Cyclopropyl-6,8-difluoro-7-(2,6-dimethyl-4-pyridinyl)-5H-pyrazolo[4,3-c]quinolin-3(2Н)-one

Uniqueness

5,7-Difluoro-2-phenylquinolin-4-ol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of fluorine atoms at the 5 and 7 positions enhances its stability and potential as a therapeutic agent .

Properties

CAS No.

220598-55-0

Molecular Formula

C15H9F2NO

Molecular Weight

257.23 g/mol

IUPAC Name

5,7-difluoro-2-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C15H9F2NO/c16-10-6-11(17)15-13(7-10)18-12(8-14(15)19)9-4-2-1-3-5-9/h1-8H,(H,18,19)

InChI Key

MCRQMTJKYFYOOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3F)F

Origin of Product

United States

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